molecular formula C8H5BrO2 B2897009 2(3H)-Benzofuranone, 6-bromo- CAS No. 742079-90-9

2(3H)-Benzofuranone, 6-bromo-

Cat. No. B2897009
CAS RN: 742079-90-9
M. Wt: 213.03
InChI Key: GWQMGPYFGNRFHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a quinolone derivative holding a tosyl group was synthesized through aza Baylis Hillman, 1,3-rearrangement, and intramolecular amination reactions . Another study reported the synthesis of two derivatives of quinazolinone, 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one(1) and 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one(2) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a quinolone derivative underwent aza Baylis Hillman, 1,3-rearrangement, and intramolecular amination reactions . Another compound, a derivative of quinazolinone, was synthesized through reactions of 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbodithioate, 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene) hydrazine-carbothioamide with C - and N-nucleophiles .

Scientific Research Applications

Organic Synthesis Applications

A study by Xiaojun, P. (2005) discussed the synthesis of 2-Bromo-6-chloro-3(2H)-benzofuranone, an intermediate in pesticide production, via a novel method starting from 4-chloro salicylic acid, highlighting its significance in heterocyclic chemistry Xiaojun, P. (2005). Another study on the Lewis Acid-Catalyzed Synthesis of Benzofurans from acrolein dimer and 1,3-dicarbonyl compounds by Huang et al. (2019) showcased the method's efficiency in synthesizing drug molecules like benzbromarone and amiodarone, emphasizing the role of benzofuran derivatives in medicinal chemistry Huang et al. (2019).

Pharmacological Studies

Abedinifar et al. (2018) synthesized a series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives as cholinesterase inhibitors, revealing their potential for treating Alzheimer's disease and related cognitive disorders Abedinifar et al. (2018).

Material Science and Spectroscopy

Khemalapure et al. (2019) conducted experimental and theoretical spectroscopic studies on (5-bromo-benzofuran-3-yl)-acetic acid hydrazide (5BBAH), analyzing its structural and vibrational properties for potential applications in materials science Khemalapure et al. (2019).

Molecular Docking and Biological Activities

Sagaama et al. (2020) investigated the structural optimization, molecular docking, and biological activities of benzofuran-carboxylic acids derivatives, demonstrating their potential inhibitor effects against cancer and microbial diseases Sagaama et al. (2020).

properties

IUPAC Name

6-bromo-3H-1-benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-2,4H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQMGPYFGNRFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(3H)-Benzofuranone, 6-bromo-

CAS RN

742079-90-9
Record name 6-bromo-2,3-dihydro-1-benzofuran-2-one
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